
3-(Bromomethyl)-5-fluoropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)-5-fluoropyridine (3-BMF) is a heterocyclic compound with a variety of applications in organic chemistry and biochemistry. It is a colorless solid with a melting point of 114-115 °C and a boiling point of 250 °C. 3-BMF has a molar mass of 231.05 g/mol and is soluble in water, ethanol, and acetone. It is an important intermediate for the synthesis of various compounds, such as pharmaceuticals, dyes, and other organic compounds. 3-BMF is also used in the synthesis of several biologically active molecules, such as pyridines and quinolines.
Applications De Recherche Scientifique
Synthesis of Boronic Acids
3-(Bromomethyl)-5-fluoropyridine: is instrumental in the synthesis of boronic acids, which are critical in the development of various sensing systems. These systems are particularly useful for detecting diols and strong Lewis bases such as fluoride or cyanide anions .
Biological Labelling
The compound’s reactivity with diols also allows it to be used in biological labelling. This application is essential for tracking and observing biological molecules in research settings .
Protein Manipulation and Modification
Researchers utilize 3-(Bromomethyl)-5-fluoropyridine in the manipulation and modification of proteins. This is crucial for understanding protein function and for developing therapeutic proteins .
Separation Technologies
In the field of separation technologies, this compound plays a role in the development of new methods for separating complex mixtures, which is vital for analytical chemistry .
Development of Therapeutics
The interaction of boronic acids with diols, facilitated by 3-(Bromomethyl)-5-fluoropyridine , is leveraged in the development of therapeutics, particularly in the realm of carbohydrate chemistry and glycobiology .
Sensing Applications
Due to its role in the formation of boronic acids, 3-(Bromomethyl)-5-fluoropyridine is used in the creation of sensors for homogeneous assays and heterogeneous detection, including at the interface of sensing materials or within the bulk sample .
Electrophoresis of Glycated Molecules
The compound is also employed in electrophoresis, aiding in the analysis of glycated molecules, which is important for diabetes research and other medical applications .
Controlled Release Systems
Lastly, 3-(Bromomethyl)-5-fluoropyridine contributes to the construction of polymers used in controlled release systems, such as those for insulin delivery, showcasing its importance in pharmaceutical applications .
Propriétés
IUPAC Name |
3-(bromomethyl)-5-fluoropyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c7-2-5-1-6(8)4-9-3-5/h1,3-4H,2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZOKCHSJPBRND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20600122 |
Source


|
| Record name | 3-(Bromomethyl)-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20600122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-5-fluoropyridine | |
CAS RN |
120277-14-7 |
Source


|
| Record name | 3-(Bromomethyl)-5-fluoropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120277-14-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Bromomethyl)-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20600122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine](/img/structure/B40209.png)
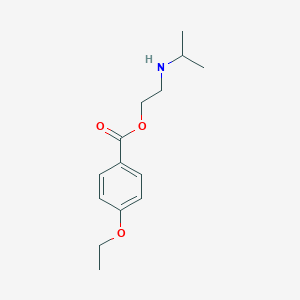

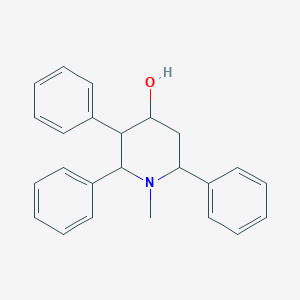
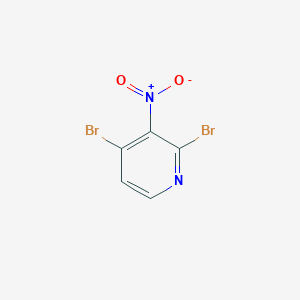
![3-[4-[4-[4-(Diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]propyl-triethylazanium](/img/structure/B40221.png)


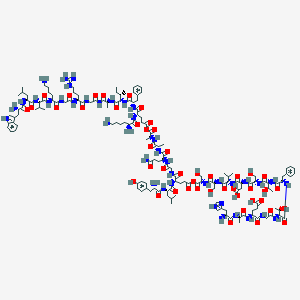
![3,3-Bis(methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]prop-2-EN-1-one](/img/structure/B40233.png)
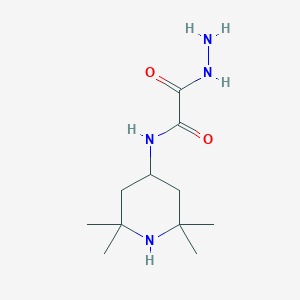

![1-(2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanone](/img/structure/B40239.png)